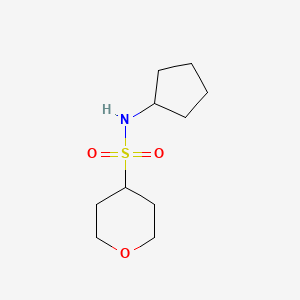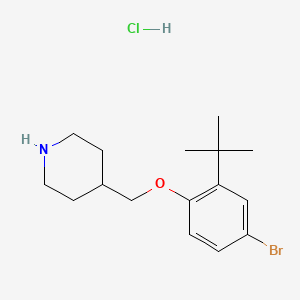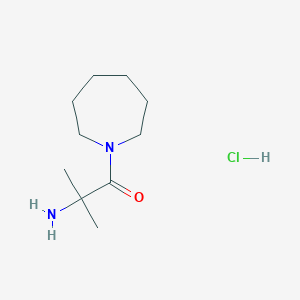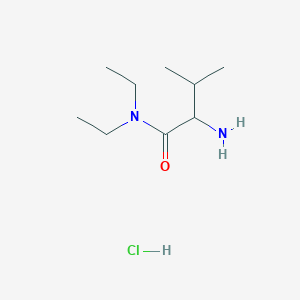![molecular formula C9H5BrClN3 B1528935 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine CAS No. 919085-43-1](/img/structure/B1528935.png)
2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine
説明
“2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine” is a derivative of triazine, a class of heterocyclic compounds . Triazines are known for their remarkable reactivity and unique structure, which makes them useful in the modification and construction of new materials .
Synthesis Analysis
Triazines can be synthesized through various methods. One common method involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The substitution of Cl by primary amines on the substrate can also be achieved in high yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis
Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction of 1,2,3-triazine/1,2,3,5-tetrazine with amidines proceeds through an addition/N2 elimination/cyclization pathway .Physical And Chemical Properties Analysis
Triazines are known for their high chemical stability and rich nitrogen content . They have fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .科学的研究の応用
Biomedical Applications: Anticancer Activity
Triazine derivatives have been identified as potential therapeutic candidates due to their significant activity against different tumor cell lines . The presence of the triazine moiety contributes to the cytotoxic effect against cancerous cells, making compounds like 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine valuable in the design of new anticancer drugs.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
The triazine ring system serves as a versatile building block in organic synthesis. It allows for a variety of organic transformations, including electrophilic addition and nucleophilic displacement, which are crucial in constructing complex biologically active molecules .
Photocatalysis: Energy Conversion and Storage
Triazine-based materials exhibit properties conducive to photocatalysis, which is essential for energy conversion and storage applications. Their high chemical stability and nitrogen content make them suitable for use in solar energy harvesting and conversion .
Environmental Science: Adsorbent for Pollutant Extraction
Triazine-based materials have been developed as adsorbents with potential for environmental pollutants. They are particularly effective in adsorption-based extraction techniques, targeting a wide range of contaminants including metal ions, drugs, and pesticides .
Material Science: Covalent Triazine Frameworks
Covalent triazine frameworks (CTFs) are a class of materials that have been used for chromatographic separation. They offer large surface areas and affinity with various analytes, which is beneficial for the separation and purification processes .
Chemical Biology: Bioorthogonal Applications
The bioorthogonal application of triazine compounds with various strained alkenes and alkynes provides new prospects for investigations in chemical biology. This includes the study of biological processes without interfering with native biochemical pathways .
Electronics: Organic Light-Emitting Diodes (OLEDs)
Triazine-based derivatives have been utilized as host materials for thermally activated delayed fluorescence OLEDs. Their electronic properties are fine-tuned to enhance the performance of OLEDs, which are used in display and lighting technologies .
Pharmacology: Antiviral and Antiprotozoal Agents
The triazine core structure is associated with a range of pharmacological activities, including antiviral and anti-protozoal effects. This makes it a valuable scaffold in the development of new medications for treating various infectious diseases .
作用機序
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may have cytotoxic effects.
Action Environment
Solvent polarity has been found to have a significant impact on the emission properties of certain triazine derivatives , suggesting that environmental factors may influence the behavior of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine.
将来の方向性
Triazine-based materials have shown potential for environmental pollutants, mainly relying on the large surface area and the affinity of triazinyl groups with the targets . They have satisfactory sensitivity and selectivity towards different types of analytes . Future research may focus on further developing these properties for practical applications .
特性
IUPAC Name |
2-(3-bromophenyl)-4-chloro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQXTFTPJMIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



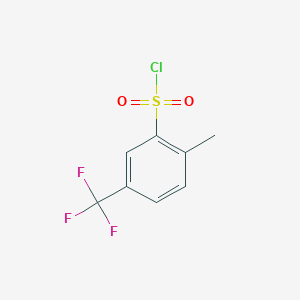
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)
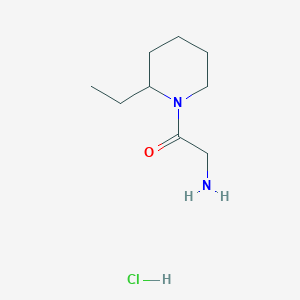
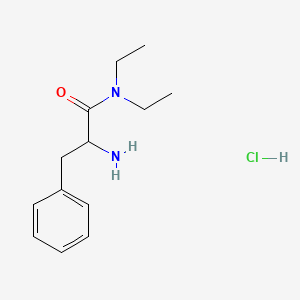


![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
